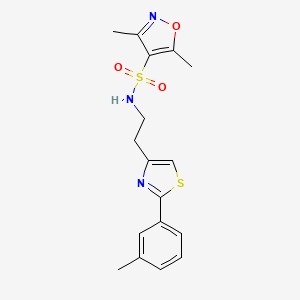![molecular formula C16H15Cl2N3O2S B2371143 N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959535-30-9](/img/structure/B2371143.png)
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15Cl2N3O2S and its molecular weight is 384.28. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation for Anticonvulsant Activity
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives have been synthesized and evaluated for their affinity to GABAergic biotargets, with the aim of estimating their anticonvulsant activity using a PTZ-induced seizures model in mice. This research highlighted the pharmacophore role of the cyclic amide fragment in the manifestation of anticonvulsant activity. Despite the lack of significant anticonvulsant activity in the synthesized substances, this study established the importance of the NHCO cyclic fragment in anticonvulsant activity and recommended the docking methodology for optimizing screening models for anticonvulsant drugs (El Kayal et al., 2022).
Structural Aspects and Properties of Related Compounds
The structural aspects of two amide-containing isoquinoline derivatives have been studied, revealing insights into their gelation and crystalline properties upon treatment with various mineral acids. This research contributes to the understanding of how structural modifications in similar compounds can influence their physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Evaluation
A series of N-substituted derivatives of a similar compound has been synthesized and evaluated for their antibacterial and anti-enzymatic potential, highlighting the chemical versatility and potential pharmacological applications of compounds within this chemical class. This work underscores the multifunctional moieties' contribution to the biological activity of such compounds, offering insights into their potential therapeutic uses (Nafeesa et al., 2017).
Cytotoxic Evaluation of Quinazolinone-Oxadiazole Conjugates
The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their evaluation for cytotoxic effects against cancer cell lines have been explored, revealing the potential of such compounds in cancer therapy. This research demonstrates the utility of structurally related compounds in developing new anticancer agents, with specific derivatives showing notable cytotoxic activity (Hassanzadeh et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have been conducted, revealing remarkable antibacterial and antifungal activities. This research further supports the exploration of quinazolinone derivatives for antimicrobial applications, showcasing the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2010).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-6-5-9(7-12(11)18)19-14(22)8-24-15-10-3-1-2-4-13(10)20-16(23)21-15/h5-7H,1-4,8H2,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSVMIMKUHRUSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
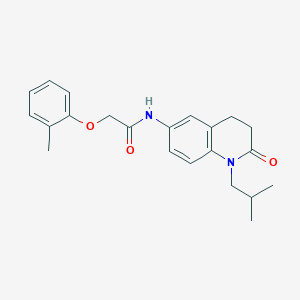
![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)
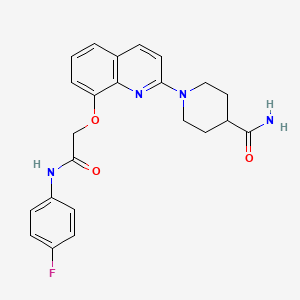
![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)
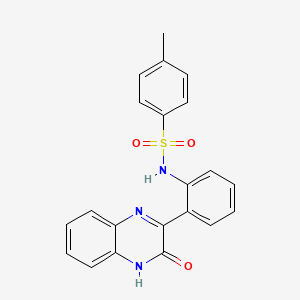
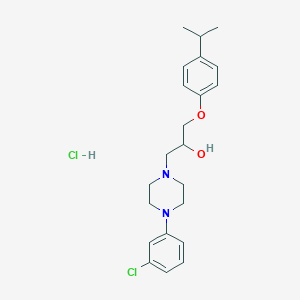
![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)
![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)
![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)
